molecular formula C17H15ClN2O2S B7537975 N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]propanamide

N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]propanamide

Cat. No. B7537975
M. Wt: 346.8 g/mol
InChI Key: YTYAAHOPRAVKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]propanamide is not fully understood. However, it has been suggested that the compound may act as a DNA intercalator, inhibiting DNA replication and transcription. It may also interact with specific enzymes, receptors, or ion channels, leading to various biological effects.
Biochemical and Physiological Effects
N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]propanamide has been shown to exhibit various biochemical and physiological effects, including antitumor, antibacterial, antifungal, antiviral, and anti-inflammatory activities. It has also been reported to modulate the immune system, induce apoptosis, and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]propanamide in lab experiments is its broad-spectrum activity against various pathogens and cancer cells. It is also relatively easy to synthesize and purify. However, the compound may have limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]propanamide. These include:
1. Further elucidation of the mechanism of action and molecular targets of the compound.
2. Optimization of the synthesis method to improve yield and purity.
3. Development of novel derivatives with improved pharmacological properties.
4. Evaluation of the compound's potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and autoimmune disorders.
5. Investigation of the compound's toxicity and safety profile in preclinical and clinical studies.

Synthesis Methods

The synthesis of N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]propanamide involves the reaction of 5-chloro-8-hydroxyquinoline-7-carbaldehyde with thiophene-2-carboxylic acid, followed by the reduction of the resulting acid to the corresponding alcohol, and then acylation with propanoyl chloride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

properties

IUPAC Name

N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-2-14(21)20-15(13-6-4-8-23-13)11-9-12(18)10-5-3-7-19-16(10)17(11)22/h3-9,15,22H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYAAHOPRAVKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C1=CC=CS1)C2=CC(=C3C=CC=NC3=C2O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]propanamide

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